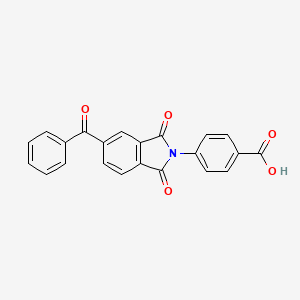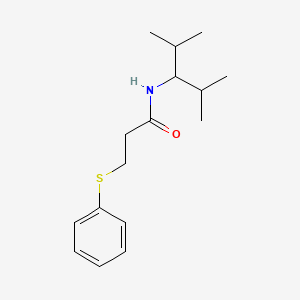boron](/img/structure/B5223785.png)
[N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan'](dipropyl)boron
描述
N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron is a complex organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features a benzothiazole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron typically involves the reaction of benzothiazole derivatives with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron halides in the presence of a base to facilitate the formation of the boron-nitrogen bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the boron-nitrogen bond.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boron-oxygen compounds, while reduction can produce boron-free derivatives.
科学研究应用
N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its therapeutic properties, particularly in targeting cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism by which N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron exerts its effects involves the interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The boron atom plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
Triple Bond Compounds: Such as acetylene and cyanogen, which feature strong triple bonds and are used in various chemical applications.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Uniqueness
N-(1,3-Benzothiazol-2(3H)-ylidene-kappan)ethanimidamidato-kappan’boron stands out due to its unique combination of a benzothiazole ring and a boron atom, which imparts distinct chemical and biological properties
属性
IUPAC Name |
11-methyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3S/c1-4-10-16(11-5-2)18-12(3)17-15-19(16)13-8-6-7-9-14(13)20-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVYNTSZWCGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)C)(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of the "NoName" compound mentioned in the context of Alzheimer's disease?
A1: While the specific structure isn't provided, research suggests "NoName 3" exhibits promising interactions with the PSEN-1 binding domain (amino acids 440) []. This interaction hints at its potential as an inhibitor of PSEN-1, a protein implicated in Alzheimer's disease.
Q2: The abstract concerning Cassia mimosoides var. noname (M.) essential oil mentions "phthalides." Could you elaborate on what phthalides are and their significance in this context?
A2: Phthalides are a class of organic chemical compounds characterized by a particular five-membered ring structure. In the essential oil of Cassia mimosoides var. noname (M.), phthalides are the predominant components []. Their presence and relative stability during storage at 4°C suggest potential applications in flavoring or fragrance industries.
Q3: One abstract mentions a “noname product” being tested alongside Karate (lambda-cyhalothrin) on wolf spiders. Can you provide more context for this research and its implications?
A3: The research aimed to develop guidelines for testing pesticide effects on wolf spiders []. The "noname product" likely refers to a pesticide under development or undergoing blind testing. This research is crucial for understanding the environmental impact of pesticides and developing safer alternatives.
Q4: What is the significance of 5-silaspiro [, ] noname in the development of low-k cap layers for ULSI devices?
A4: 5-silaspiro [, ] noname is a novel precursor designed using quantum chemical calculations to fabricate SiCH films with specific Si–C2H4–Si networks []. These films are crucial for creating low-k cap layers with strong barrier properties against copper and moisture diffusion, essential for the further miniaturization of ULSI devices.
Q5: How is computational chemistry being utilized in the research of these "NoName" compounds?
A5: Computational methods like molecular modeling, QSAR, and virtual screening are valuable tools [, ]. For example, in studying potential Alzheimer's treatments, these techniques help predict the binding affinity of "NoName" compounds to target proteins like PSEN-1, offering insights into their potential efficacy and guiding further development [].
Q6: Are there any findings regarding the stability of these "NoName" compounds?
A6: Research on Cassia mimosoides var. noname (M.) essential oil indicates that the stability of its phthalide content is temperature-dependent, remaining relatively stable at 4°C but increasing after a week at 25°C []. This information is crucial for determining optimal storage conditions and potential shelf life.
Q7: What analytical techniques are employed in researching these "NoName" compounds?
A7: Various analytical methods are crucial for studying "NoName" compounds. For instance, capillary GC and GC-MS are used to identify and quantify the volatile flavor constituents in Cassia mimosoides var. noname (M.) essential oil [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 5-(2,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5223707.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate](/img/structure/B5223711.png)
![N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)
![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5223718.png)
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)

![METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE](/img/structure/B5223750.png)

![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)
![3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione](/img/structure/B5223793.png)
![3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea](/img/structure/B5223799.png)
